molecular formula C12H10Cl2N4O2 B11695446 N-[(2,3-dichlorophenyl)methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide

N-[(2,3-dichlorophenyl)methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide

Cat. No.: B11695446
M. Wt: 313.14 g/mol
InChI Key: PEWIQCXQGPNESB-GIDUJCDVSA-N
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Description

N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(5-HYDROXY-1H-PYRAZOL-3-YL)ACETOHYDRAZIDE is a complex organic compound with the molecular formula C13H12Cl2N4O2 . This compound is known for its unique chemical structure, which includes a dichlorophenyl group, a pyrazolyl group, and an acetohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(5-HYDROXY-1H-PYRAZOL-3-YL)ACETOHYDRAZIDE typically involves the condensation of 2,3-dichlorobenzaldehyde with 2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.

Chemical Reactions Analysis

N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(5-HYDROXY-1H-PYRAZOL-3-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Scientific Research Applications

N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(5-HYDROXY-1H-PYRAZOL-3-YL)ACETOHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(5-HYDROXY-1H-PYRAZOL-3-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-(5-HYDROXY-1H-PYRAZOL-3-YL)ACETOHYDRAZIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups, which can influence their chemical and biological properties

Properties

Molecular Formula

C12H10Cl2N4O2

Molecular Weight

313.14 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide

InChI

InChI=1S/C12H10Cl2N4O2/c13-9-3-1-2-7(12(9)14)6-15-17-10(19)4-8-5-11(20)18-16-8/h1-3,5-6H,4H2,(H,17,19)(H2,16,18,20)/b15-6+

InChI Key

PEWIQCXQGPNESB-GIDUJCDVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)CC2=CC(=O)NN2

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)CC2=CC(=O)NN2

Origin of Product

United States

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